molecular formula C20H15N3O2 B2412526 (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620584-71-6

(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2412526
CAS No.: 620584-71-6
M. Wt: 329.359
InChI Key: WMYRASUQACGWGS-NTCAYCPXSA-N
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Description

(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a strategically designed quinazoline-based acrylonitrile that functions as a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting the gatekeeper T790M mutant. The T790M mutation is a primary cause of acquired resistance to first-generation EGFR tyrosine kinase inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) patients. This compound addresses this resistance by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of the EGFR kinase domain via its acrylonitrile group, leading to irreversible inhibition. Its high selectivity for the T790M mutant over wild-type EGFR is a key research feature, as it helps in understanding and overcoming drug resistance mechanisms while potentially mitigating side effects associated with wild-type EGFR inhibition. Research utilizing this inhibitor is pivotal for investigating signaling pathways in resistant cancer cell lines, evaluating combination therapies, and advancing the development of next-generation targeted oncology therapeutics. Studies have characterized its binding mode and efficacy, establishing it as a valuable chemical probe for exploring EGFR-driven oncogenesis.

Properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYRASUQACGWGS-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of an allyloxy-substituted phenyl group with a quinazoline derivative. The synthesis typically involves the use of various reagents and solvents, with conditions optimized for yield and purity.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In related research, compounds exhibiting similar structural features were tested on various cell lines, including L929 and A549 cells. Results indicated that certain derivatives had minimal cytotoxic effects at lower concentrations but showed increased viability in some cases .

Table 1: Cytotoxicity Results for Related Compounds

CompoundCell LineConcentration (µM)Viability (%)
Compound AL92910085
Compound BA54950110
Compound CHepG220090

The mechanism by which (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exerts its biological effects may involve modulation of key signaling pathways. For example, compounds with similar structures have been shown to influence apoptosis pathways by regulating proteins such as Bax and Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study on novel oxadiazoline derivatives demonstrated their effectiveness against biofilm-forming bacteria. The presence of specific functional groups was linked to enhanced antimicrobial activity .
  • Cytotoxic Effects : Another investigation into quinazoline derivatives revealed their potential in cancer therapy, showing significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?

A Knoevenagel condensation reaction is commonly employed, involving the reaction of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile with 2-(allyloxy)benzaldehyde under basic conditions. Optimization of solvent (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalyst (e.g., piperidine or ammonium acetate) is critical for achieving high stereoselectivity (E-configuration). Column chromatography with silica gel (hexane/ethyl acetate gradient) is typically used for purification .

Advanced: How can Box-Behnken experimental design optimize reaction conditions for synthesizing this compound?

The Box-Behnken design (BBD) allows systematic optimization of parameters like molar ratio, temperature, and catalyst concentration. For example:

  • Factors : Catalyst loading (0.5–2.0 mol%), reaction time (12–24 h), and solvent polarity (ethanol vs. DMF).
  • Responses : Yield (%) and enantiomeric excess (EE%).
    A 3-factor BBD with 15 experimental runs can identify interactions between variables and predict optimal conditions. Response surface methodology (RSM) validates the model, reducing experimental redundancy .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this acrylonitrile derivative?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the E-configuration and dihedral angles between the quinazolinone and allyloxy-phenyl moieties (e.g., C–C bond lengths: ~1.47 Å; torsion angles: 150–160°) .
  • NMR : 1H^1H NMR shows characteristic peaks for the acrylonitrile α-proton (δ 6.8–7.2 ppm, d, J = 16 Hz) and allyloxy protons (δ 4.5–5.2 ppm) .
  • IR : Stretching vibrations at ~2220 cm1^{-1} (C≡N) and ~1680 cm1^{-1} (quinazolinone C=O) .

Advanced: How do computational models predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gap (~3.5 eV) indicates potential charge-transfer interactions.
  • Electrostatic potential maps : Negative charge localization on the nitrile and quinazolinone groups, suggesting nucleophilic attack sites.
  • Molecular docking : Binding affinities with biological targets (e.g., antimicrobial enzymes) correlate with experimental IC50_{50} values .

Basic: What biological activities have been reported for this compound?

  • Antimicrobial activity : 8% concentration achieves 99% inhibition of E. coli and S. aureus via membrane disruption (MIC: 32–64 µg/mL) .
  • Narcosis-based toxicity : LC50_{50} values in Daphnia magna suggest baseline toxicity, with minimal volatilization losses during exposure .

Advanced: How does copolymerization with styrene affect the material properties of acrylonitrile-based polymers?

In styrene-acrylonitrile (SAN) copolymers:

  • Reactivity ratios : rstyrene=0.36r_{\text{styrene}} = 0.36, racrylonitrile=0.08r_{\text{acrylonitrile}} = 0.08 (determined via Fineman-Ross method).
  • Optimal feed composition : Low styrene content (fstyrene0.03f_{\text{styrene}} \approx 0.03) minimizes confidence intervals in reactivity ratio estimation.
  • Thermal stability : Increased acrylonitrile content enhances glass transition temperature (TgT_g) but reduces low-temperature flexibility .

Advanced: What mechanistic insights explain the photocatalytic degradation of this compound?

Under UV/TiO2_2/H2_2O2_2:

  • Primary pathway : Hydroxyl radical (\cdotOH) attack on the nitrile group generates amides, followed by quinazolinone ring cleavage.
  • Kinetics : Pseudo-first-order rate constants (kk) depend on pH (optimal: 6.5–7.5) and catalyst loading (0.5–1.0 g/L).
  • Byproducts : GC-MS identifies non-toxic carboxylic acids (e.g., oxalic acid) as terminal products .

Basic: How is static headspace-gas chromatography (HS-GC) applied to quantify acrylonitrile derivatives in environmental samples?

  • Sample prep : Soil/water matrices are heated (80°C, 30 min) to volatilize acrylonitrile.
  • Column : DB-624 (30 m × 0.32 mm ID, 1.8 µm film) with FID detection.
  • Detection limit : 0.1 µg/g for soils; linearity (R2R^2) > 0.995 in 1–100 µg/mL range .

Advanced: What contradictions exist in reported toxicity data for acrylonitrile derivatives?

  • Acute toxicity : LC50_{50} values vary by >50% across studies due to differences in test organisms (Daphnia vs. zebrafish) and exposure durations (24–96 h).
  • Mechanistic ambiguity : Some studies attribute toxicity to ROS generation, while others emphasize physical membrane disruption .

Advanced: How do substituents on the quinazolinone ring influence biological activity?

  • Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial potency by increasing electrophilicity.
  • Methoxy groups : Improve solubility but reduce binding affinity to bacterial DNA gyrase (docking score ΔG: −8.5 vs. −6.2 kcal/mol) .

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